molecular formula C10H15ClO2 B13957095 2-Chloro-1-cyclohexylbutane-1,3-dione CAS No. 31151-34-5

2-Chloro-1-cyclohexylbutane-1,3-dione

Cat. No.: B13957095
CAS No.: 31151-34-5
M. Wt: 202.68 g/mol
InChI Key: SLANXFKRYFHTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-cyclohexylbutane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of a chlorine atom attached to the second carbon of the butane chain, which is further connected to a cyclohexyl group and two ketone groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexylbutane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, or chromium trioxide (CrO₃) in acetic acid.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 2-chloro-1-cyclohexylbutane-1,3-diol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-cyclohexylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexylbutane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-cyclobutylbutane-1,3-dione
  • 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione
  • 2-Chloro-4-methyl-1,3-cyclohexanedione

Uniqueness

2-Chloro-1-cyclohexylbutane-1,3-dione is unique due to its specific substitution pattern and the presence of both a cyclohexyl group and two ketone groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

31151-34-5

Molecular Formula

C10H15ClO2

Molecular Weight

202.68 g/mol

IUPAC Name

2-chloro-1-cyclohexylbutane-1,3-dione

InChI

InChI=1S/C10H15ClO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3

InChI Key

SLANXFKRYFHTNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1CCCCC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.